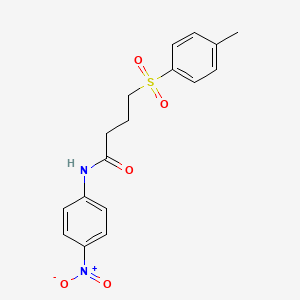
N-(4-nitrophenyl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-4-tosylbutanamide is a chemical compound. It has a linear formula of C10H12N2O3 and a molecular weight of 208.219 . It is related to 4-Nitrophenol, which has been associated with methemoglobinemia, potentially causing cyanosis, confusion, and unconsciousness .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, N-(40-nitrophenyl)-L-prolinamides were synthesized in two steps, starting from the condensation of p-fluoronitrobenzene with L-proline, under aqueous–alcoholic basic conditions to afford N-aryl-L-prolines, which underwent amidation via a two-stage, one-pot reaction involving SOCl2 and amines, to furnish L-prolinamides in 20 –80% yield .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR spectra can provide information about the presence of rotamers . Further analysis can be done using techniques like X-ray diffraction and nonlinear ellipsometry .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This reaction involves the use of a stabilized Pd nanoparticle-organic-silica catalyst to selectively catalyze the hydrogenation of N-4-nitrophenyl nicotinamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, the nonlinear optical (NLO) properties of the layers can be deduced from optical second harmonic generation measurements .Aplicaciones Científicas De Investigación
Voltammetric Analysis and Pharmaceutical Applications
A study conducted by Álvarez-Lueje et al. (1997) on nimesulide, which shares a functional nitro group with N-(4-nitrophenyl)-4-tosylbutanamide, highlights the utility of voltammetric methods for the analysis of such compounds in pharmaceuticals. The research developed a new method for determining nimesulide in dosage forms, showcasing the application of electroanalytical techniques for quality control in the pharmaceutical industry (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Environmental Monitoring and Pollutant Degradation
Research on the detection and degradation of 4-nitrophenol, a structurally similar compound to this compound, demonstrates significant environmental applications. Chakraborty et al. (2021) developed Ag2O-ZnO composite nanocones for the electrochemical detection and photocatalytic degradation of 4-nitrophenol, highlighting the potential of nanomaterials in environmental remediation and monitoring of water pollutants (Chakraborty et al., 2021). Similarly, Chu et al. (2012) explored the electro-Fenton oxidation process for the degradation of 4-nitrophenol, suggesting an efficient method for treating organic pollutants in wastewater (Chu, Qian, Wang, & Deng, 2012).
Catalysis and Sensing Applications
The development of sensors for detecting nitrophenol compounds, as seen in the work by Balasubramanian et al. (2019), where ultrafine CoMnO3 nanosheets were used as an electrocatalyst for detecting toxic 4-nitrophenol in water samples, reflects the relevance of this compound analogues in creating sensitive and selective sensors for environmental and health safety (Balasubramanian, Balamurugan, Chen, & Chen, 2019).
Direcciones Futuras
The future directions of research on N-(4-nitrophenyl)-4-tosylbutanamide could involve further exploration of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The use of nanostructured materials in the catalytic reduction of 4-NP is a promising area of research .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as n-aryl-l-prolines, have been synthesized and shown to exhibit cytotoxicities against human carcinoma cell lines . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which can lead to various biological effects.
Biochemical Pathways
For instance, the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a well-studied reaction . This reaction involves the use of nanostructured materials as catalysts and has been used as a benchmark to assess the activity of these materials .
Pharmacokinetics
The catalytic hydrogenation of a related compound, n-4-nitrophenyl nicotinamide, has been studied . Key parameters for optimization included multiphase flow regimes, reactor residence times, temperature, and pressure .
Result of Action
For instance, N-(40-substituted phenyl)-L-prolinamides have demonstrated good tumor inhibitory activities .
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-13-4-10-16(11-5-13)25(23,24)12-2-3-17(20)18-14-6-8-15(9-7-14)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVIOYABUXZMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)

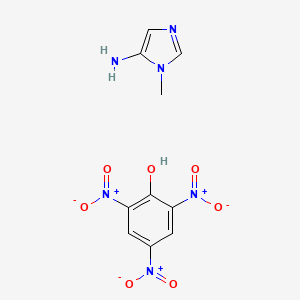
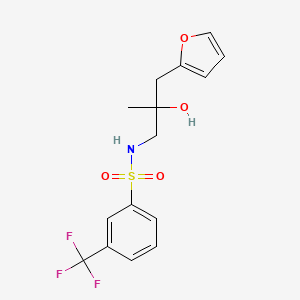
![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)
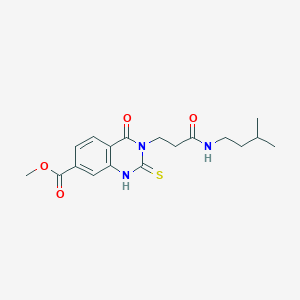
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2862655.png)

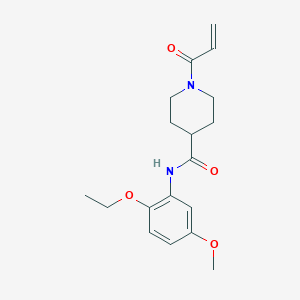
![N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2862658.png)
![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2862665.png)
![2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2862667.png)
![N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2862668.png)